2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
CAS No.: 952985-08-9
Cat. No.: VC7263483
Molecular Formula: C14H10FN3O2S
Molecular Weight: 303.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952985-08-9 |
|---|---|
| Molecular Formula | C14H10FN3O2S |
| Molecular Weight | 303.31 |
| IUPAC Name | 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H10FN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-7H,8H2,(H,16,17,19) |
| Standard InChI Key | VLXQBZOYEBCHPN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=NC=CS3)F |
Introduction
The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic organic molecule combining an isoxazole ring, a thiazole ring, and an acetamide functional group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Features
The structure of this compound includes:
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Isoxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen, known for its role in bioactive molecules.
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Thiazole Ring: A sulfur- and nitrogen-containing aromatic ring, often associated with pharmacological activity.
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Acetamide Group: A functional group contributing to hydrogen bonding and solubility.
Synthesis Pathways
The synthesis of compounds like 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves:
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Formation of Isoxazole Core: This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated ketones.
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Thiazole Ring Assembly: Thiazoles are synthesized using thiourea or thioamides with α-haloketones.
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Coupling Reaction: The isoxazole and thiazole fragments are linked via an acetamide bond through amidation reactions.
Biological Activities
Heterocyclic compounds containing isoxazole and thiazole rings have demonstrated the following activities:
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Anticancer Properties: Isoxazole derivatives are known to inhibit cell proliferation in various cancer cell lines by interfering with mitotic processes .
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Antimicrobial Activity: Thiazole derivatives show effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
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Anti-inflammatory Effects: The combination of fluorine substitution and heterocyclic rings enhances anti-inflammatory potential by modulating enzyme activity .
Analytical Characterization
The characterization of such compounds often involves:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR provide structural confirmation.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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X-ray Crystallography: Confirms the three-dimensional arrangement of atoms.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.
Comparative Data Table
Applications in Medicinal Chemistry
Compounds like 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide are valuable scaffolds for drug development due to their:
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Versatility in modifying substituents for enhanced activity.
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Potential to act as enzyme inhibitors or receptor modulators.
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Suitability for targeting diseases like cancer, bacterial infections, and inflammation.
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